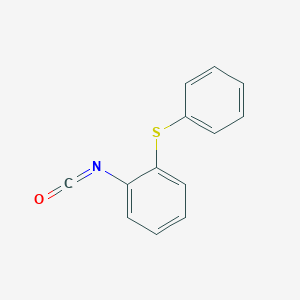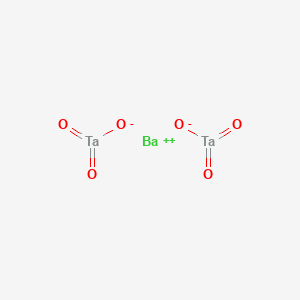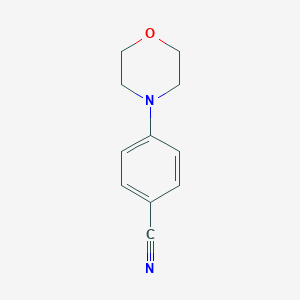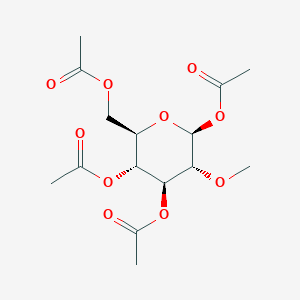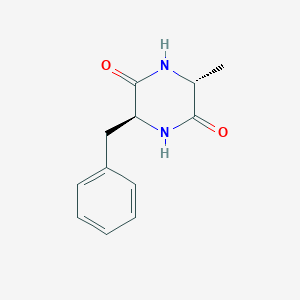
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. It was first synthesized in 1991 by Roche Pharmaceuticals as a protein kinase C (PKC) inhibitor. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 acts as a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting PKC, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 can modulate these cellular processes and exert its therapeutic effects.
Effets Biochimiques Et Physiologiques
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory disorders. In addition, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to protect neurons from oxidative stress and apoptosis, which are involved in the pathogenesis of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220. Another direction is the investigation of the potential therapeutic applications of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 in other fields, such as cardiovascular disease and diabetes. Furthermore, the development of new delivery systems for (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 could improve its solubility and bioavailability, making it more effective in vivo. Finally, the elucidation of the molecular mechanisms underlying the effects of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 could provide valuable insights into the role of PKC in various cellular processes.
Méthodes De Synthèse
The synthesis of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 involves a series of chemical reactions that start with the condensation of benzylamine and methyl acetoacetate to form 2-benzyl-2-methyl-1,3-dioxolane-4,5-dione. This intermediate is then treated with phosgene to yield 2-benzyl-2-methyl-4,5-dioxoimidazolidine. The final step involves the reaction of this intermediate with piperazine to produce (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220.
Applications De Recherche Scientifique
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory disorders such as arthritis and asthma. In addition, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
15136-19-3 |
|---|---|
Nom du produit |
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione |
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(3S,6R)-3-benzyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15)/t8-,10+/m1/s1 |
Clé InChI |
CNXWPOWVDIUTPS-SCZZXKLOSA-N |
SMILES isomérique |
C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
SMILES canonique |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Synonymes |
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



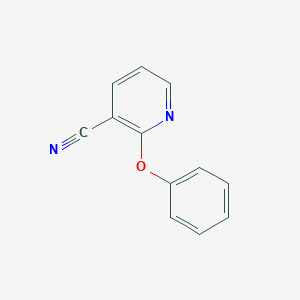
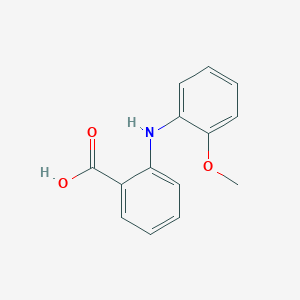

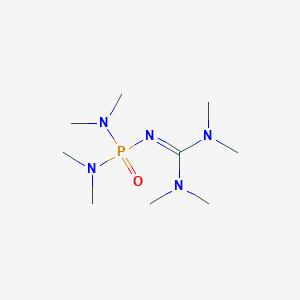
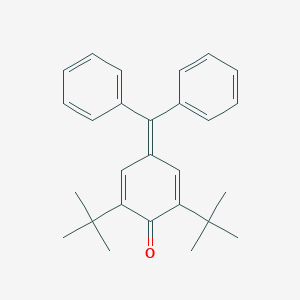
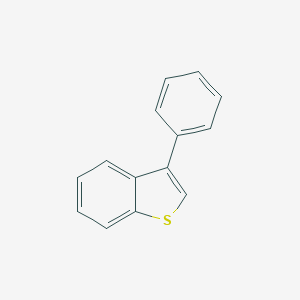
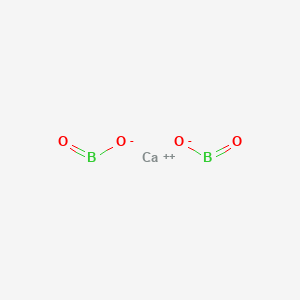
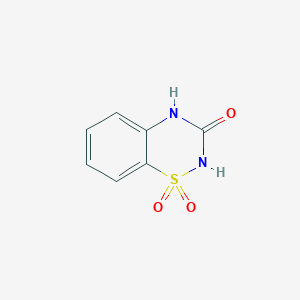
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
